molecular formula C13H7ClFNS B069816 2-Fluoro-6-(4-chlorophenylthio)benzonitrile CAS No. 175204-12-3

2-Fluoro-6-(4-chlorophenylthio)benzonitrile

Cat. No.: B069816
CAS No.: 175204-12-3
M. Wt: 263.72 g/mol
InChI Key: KFJFXRCXNMCNBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile typically involves the following steps:

    Formation of the Chlorophenylthio Intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenating agent to form the chlorophenylthio intermediate.

    Nucleophilic Substitution: The chlorophenylthio intermediate is then reacted with 2-fluorobenzonitrile under nucleophilic substitution conditions to form the final product.

The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-chlorophenylthio)benzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed for the reduction of the nitrile group.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

Scientific Research Applications

2-Fluoro-6-(4-chlorophenylthio)benzonitrile is primarily used in scientific research, particularly in the following areas:

    Proteomics: It is used as a reagent in the study of protein structures and functions.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the fluoro and chlorophenylthio groups may influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(4-methylphenylthio)benzonitrile
  • 2-Fluoro-6-(4-bromophenylthio)benzonitrile
  • 2-Fluoro-6-(4-nitrophenylthio)benzonitrile

Uniqueness

2-Fluoro-6-(4-chlorophenylthio)benzonitrile is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJFXRCXNMCNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)SC2=CC=C(C=C2)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371976
Record name 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-12-3
Record name 2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Chlorobenzenethiol (1.14 g; 7.9 mmol) in anhydrous DMF is added over 1 hour to an ice-cooled suspension of sodium hydride, 60% dispersion in mineral oil (316 mg; 7.9 mmol), in anhydrous DMF. The reaction is allowed to room temperature over 30 minutes. This material is then added over 30 minutes to an ice-cooled solution of 2,6-difluorobenzonitrile (1.0 g; 7.2 mmol) in anhydrous DMF. After the addition the reaction is allowed to room temperature and stirred for 2 hours. The reaction mixture is then poured slowly into vigorously stirred ice water to give a white paste, which becomes solid with continued stirring. The solid is filtered, washed with water, and dried under vacuum at 30° C. overnight to yield 1.66 grams of 2-(4-chlorophenylsulfanyl)-6-fluorobenzonitrile.
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